molecular formula C18H19BrN2 B113749 (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide CAS No. 194602-27-2

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide

Cat. No. B113749
M. Wt: 343.3 g/mol
InChI Key: LJVBBQWRRWKVJD-UNTBIKODSA-N
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Description

“(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is light-pink to off-white in color .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, one method involves the use of tert-butyl (S)-3 -cyanomethylpyrrolidine- 1 -carboxylate in methanol and concentrated hydrochloric acid .


Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to inhibit COX-2 with IC 50 values in the range of 1–8 µM . The most potent was the compound characterized by a 1- (3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC 50 value of 1 µM .

Scientific Research Applications

Chemical and Environmental Impact

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide is a chemical compound with potentially significant environmental and biological implications. Its structural similarity to polybrominated diphenyl ethers (PBDEs) suggests that it may share some of the properties and effects associated with these compounds. PBDEs are widely recognized for their use as flame retardants in various consumer products and have been the subject of extensive research due to their persistence and potential bioaccumulative and toxic properties.

  • Environmental Presence and Toxicity

    Studies indicate that PBDEs and their derivatives, including hydroxylated forms like (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide, have been detected in the environment, raising concerns about their impact on ecological systems and human health. These compounds have been associated with neurotoxicity, particularly affecting the developing nervous system. Moreover, they have shown potential endocrine-disrupting effects, interfering with hormonal functions in both aquatic and terrestrial organisms (Dingemans et al., 2011), (Akortia et al., 2016), (Wu et al., 2020).

  • Analytical and Chemical Properties

    The compound's analytical properties and behavior in various solvents have been reviewed to understand its characteristics in different chemical environments. These reviews are crucial for comprehending the compound's behavior in laboratory settings and potential interactions with other substances (Subirats et al., 2007).

  • Biological Applications and Drug Discovery

    The pyrrolidine ring, a component of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide, is prevalent in medicinal chemistry. It's a versatile scaffold for developing biologically active compounds, including drugs for treating human diseases. The non-planarity and stereochemistry of the pyrrolidine ring contribute to the three-dimensional structure of molecules, significantly influencing their biological activity and drug interactions (Li Petri et al., 2021).

properties

IUPAC Name

2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2.BrH/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,20H,11-13H2;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVBBQWRRWKVJD-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide

CAS RN

194602-27-2
Record name 3-Pyrrolidineacetonitrile, α,α-diphenyl-, hydrobromide (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194602-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2,2-Diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194602272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2,2-diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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